molecular formula C12H11N3O3 B6385657 (2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine CAS No. 1261980-04-4

(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine

Cat. No.: B6385657
CAS No.: 1261980-04-4
M. Wt: 245.23 g/mol
InChI Key: FBTITPVNZFGNJO-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions and a phenyl group at the 5 position The phenyl group is further substituted with an N-methylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group in the N-methylaminocarbonyl moiety, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.

    Materials Science: The compound’s unique structure can be exploited in the design of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine metabolism or signaling.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The N-methylaminocarbonyl group can interact with active sites of enzymes, while the hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 2,4-dihydroxy-5-phenylpyrimidine and 2,4-dihydroxy-5-(N-methylaminocarbonyl)phenylpyrimidine share structural similarities but differ in their substituents and functional groups.

    Phenylpyrimidines: Compounds like 5-phenylpyrimidine and 5-(N-methylaminocarbonyl)phenylpyrimidine have similar core structures but lack the hydroxyl groups at the 2 and 4 positions.

Uniqueness

(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine is unique due to the combination of its hydroxyl, phenyl, and N-methylaminocarbonyl substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidin-5-yl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-13-10(16)8-4-2-3-7(5-8)9-6-14-12(18)15-11(9)17/h2-6H,1H3,(H,13,16)(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTITPVNZFGNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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